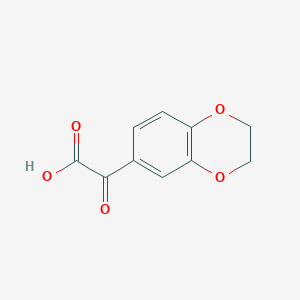

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid

Description

Properties

Molecular Formula |

C10H8O5 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C10H8O5/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H,12,13) |

InChI Key |

YIXOYVLVEKGKSS-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid typically involves:

- Synthesis or procurement of the benzodioxin core or its derivatives.

- Functionalization at the 6-position of the benzodioxin ring.

- Introduction of the oxoacetic acid moiety through oxidation or ester hydrolysis steps.

Method 1: Synthesis via Ethyl 2-(2,3-dihydrobenzodioxin-6-yl)-2-oxoacetate Intermediate

A prominent approach involves the preparation of an ethyl ester precursor, followed by hydrolysis to yield the target acid.

Formation of 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde:

The aldehyde intermediate is synthesized by selective oxidation or functional group transformation of the benzodioxin ring at the 6-position.Knoevenagel Condensation or Related Reaction:

The aldehyde undergoes condensation with ethyl diazoacetate or similar reagents to form the ethyl 2-(2,3-dihydrobenzodioxin-6-yl)-2-oxoacetate intermediate. This step is reported with high yield (up to 98%) and purity after workup.Hydrolysis of the Ethyl Ester:

The ethyl ester is hydrolyzed under acidic or basic conditions to afford the free carboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aldehyde formation | Oxidation or functional group conversion | Variable | Requires controlled conditions |

| Knoevenagel-type condensation | Ethyl diazoacetate, base catalyst | 98% | High yield, purified by recrystallization |

| Ester hydrolysis | Acidic/basic hydrolysis | High | Standard saponification or acid workup |

This method is well-documented in doctoral theses and peer-reviewed publications, highlighting its efficiency and reproducibility.

Method 2: Biocatalytic Preparation via Enzymatic Hydrolysis

A biocatalytic route has been developed utilizing microbial enzymes to achieve stereoselective synthesis of the compound or its derivatives.

- Use of Arthrobacter faecalis subsp. parafaecalis cells to catalyze hydrolysis reactions.

- Starting from racemic precursors such as 2,3-dihydro-1,4-benzodioxin-2-carboxamide.

- Enzymatic hydrolysis yields enantiomerically enriched 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid with high stereospecificity.

- Mild reaction conditions (pH ~11.4, 30°C).

- High enantiomeric excess, valuable for chiral synthesis.

- Environmentally friendly and sustainable.

| Parameter | Details |

|---|---|

| Biocatalyst | Arthrobacter faecalis cells |

| Buffer | 50 mM bicarbonate, pH 11.4 |

| Temperature | 30°C |

| Reaction Time | 10 minutes to several hours |

| Workup | Acidification to pH 2, extraction with ethyl acetate |

This enzymatic method provides an alternative to classical chemical synthesis, especially when stereochemistry is critical.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

Both ^1H and ^13C NMR are extensively used to confirm structure and purity. Characteristic chemical shifts for the benzodioxin ring protons and the oxoacetic acid moiety are well documented.Infrared Spectroscopy (IR):

Key functional group absorptions include carbonyl stretching (~1700 cm^-1) for the oxoacetic acid and aromatic C-H stretches.Elemental Analysis (CHN):

Confirms the molecular formula and purity of synthesized compounds.Thin Layer Chromatography (TLC):

Used to monitor reaction progress and purity during synthesis steps.

Summary Table of Preparation Methods

Research Findings and Notes

The ester intermediate ethyl 2-(2,3-dihydrobenzodioxin-6-yl)-2-oxoacetate is a crucial precursor, synthesized with yields up to 98% and can be converted to the acid efficiently.

Enzymatic methods provide chiral versions of the acid, which are valuable for pharmaceutical applications where stereochemistry affects biological activity.

Sulfonamide derivatives of the benzodioxin ring have been extensively studied for biological activities such as enzyme inhibition, indicating the versatility of the benzodioxin scaffold in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: The benzodioxin ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce hydroxy derivatives. Substitution reactions can result in a variety of substituted benzodioxin derivatives .

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid

- Molecular Formula : C₁₀H₈O₅

- Molecular Weight : 208.17 g/mol

- CAS No.: 193885-37-9

- Structure : Features a 2,3-dihydro-1,4-benzodioxin ring substituted at the 6-position with a 2-oxoacetic acid group. The benzodioxin moiety provides a rigid, oxygen-rich aromatic system, while the oxoacetic acid introduces a reactive ketone adjacent to a carboxylic acid group .

Key Features :

- The compound’s reactivity is influenced by the electron-withdrawing oxo group, which enhances the acidity of the carboxylic acid (pKa ≈ 2–3 estimated).

Structural and Functional Comparison with Analogous Compounds

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

- Molecular Formula : C₁₀H₁₀O₄

- Key Difference : Replaces the oxoacetic acid group with a simpler acetic acid moiety.

- Bioactivity : Demonstrates anti-inflammatory activity comparable to Ibuprofen in a carrageenan-induced rat paw edema assay (ED₅₀ ~10 mg/kg) .

- Implications : The absence of the oxo group reduces electron withdrawal, likely decreasing acidity (pKa ~4–5) and altering pharmacokinetics.

2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid

- Molecular Formula: C₁₀H₈ClNO₄

- Key Differences: Replaces benzodioxin with a benzooxazine ring. Incorporates a chlorine substituent and a lactam (oxazinone) structure.

- Bioactivity: Not explicitly reported, but chlorine substitution typically enhances lipophilicity and may improve membrane permeability .

3,4-Dihydro-2H-1,4-benzoxazine-6-carboxylic Acid Derivatives

- Example: 4-Methyl-3-oxo variant (C₁₃H₁₃NO₅).

- Key Differences :

- Benzoxazine ring replaces benzodioxin, altering electronic properties.

- Methyl and oxo groups modify steric and electronic profiles.

- Implications : The lactam structure may enhance stability but reduce solubility compared to the oxoacetic acid derivative .

Anti-Inflammatory Activity

Anti-Diabetic Activity

- Sulfonamide Acetamide Derivatives (e.g., C₁₃H₁₃N₃O₅S):

Patent-Based Derivatives

- Complex Hybrid Molecules (e.g., pyridopyrimidinones): Incorporate benzodioxin as a substituent in larger pharmacophores targeting kinases or GPCRs. Example: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-(1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Highlights the scaffold’s versatility in drug design .

Comparative Data Table

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid is a compound with potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR). The compound belongs to a class of benzodioxin derivatives that have garnered interest for their diverse biological activities.

Synthesis

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate acetic acid derivatives. Recent studies have developed various synthetic routes, enhancing yield and purity. For instance, a method involving the use of benzenesulfonyl chloride in an aqueous basic medium has been reported to yield derivatives with significant biological activity .

Biological Activity

The biological activities of this compound have been explored in several studies, particularly regarding its anti-diabetic potential and enzyme inhibition.

Anti-Diabetic Activity

Recent research has evaluated the anti-diabetic properties of synthesized derivatives of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid. In one study, several compounds derived from this scaffold were tested for their inhibitory effects on the α-glucosidase enzyme. The results indicated that some derivatives exhibited moderate inhibitory activities with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM) as a reference standard .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes involved in metabolic pathways. The inhibition of α-glucosidase is particularly relevant for managing type 2 diabetes by delaying carbohydrate absorption in the intestine .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzodioxin derivatives. Modifications at specific positions on the benzodioxin ring can enhance or diminish activity against target enzymes. For instance, substituents that increase electron density on the aromatic system may improve binding affinity to enzyme active sites .

Data Table: Biological Activity Summary

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| 7i | α-glucosidase Inhibition | 86.31 | |

| 7k | α-glucosidase Inhibition | 81.12 | |

| Acarbose | α-glucosidase Inhibition | 37.38 |

Case Studies

- Study on Anti-Diabetic Potentials : A series of compounds based on the benzodioxin structure were synthesized and evaluated for their ability to inhibit α-glucosidase. The study concluded that while most compounds exhibited weak to moderate activity, they hold potential as therapeutic agents for type 2 diabetes management .

- Electrochemical Synthesis : Another study explored an electrochemical method to synthesize related compounds, demonstrating high yields and regioselectivity in producing benzodioxane derivatives that could also exhibit biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid, and what critical reaction parameters must be optimized?

- Answer: Synthesis typically involves multi-step organic reactions, starting with benzodioxin derivatives subjected to condensation with oxoacetic acid precursors. Key parameters include:

- Reaction Conditions: Anhydrous solvents (e.g., DMF), controlled pH (6–8), and temperatures between 0°C and room temperature to prevent side reactions.

- Purification: Recrystallization in ethanol/water mixtures or silica-gel column chromatography (eluent: ethyl acetate/hexane, 3:7 ratio) ensures high purity.

- Validation: Confirm structural integrity via -NMR (δ 7.2–7.8 ppm for aromatic protons) and -NMR (δ 170–175 ppm for carbonyl carbons) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Answer: Single-crystal X-ray diffraction (SC-XRD) at 296 K (MoKα radiation, λ = 0.71073 Å) reveals:

- Space Group: Triclinic , with unit cell parameters .

- Stabilization: O–H⋯O (2.65–2.89 Å) and C–H⋯O (3.12–3.30 Å) hydrogen bonds form chains parallel to the [111] direction. Planar geometry of the benzodioxin ring minimizes steric strain .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

- Answer: Discrepancies in NMR/IR data may arise from tautomerism (e.g., keto-enol equilibria) or crystal packing effects. Methodological approaches include:

- Variable-Temperature NMR: Identify dynamic equilibria by observing peak coalescence at elevated temperatures (e.g., 25–80°C).

- DFT Calculations: Use B3LYP/6-311++G** to predict chemical shifts and vibrational frequencies. Compare with experimental data, accounting for solvent effects via polarizable continuum models (PCM).

- Solid-State IR: Detect hydrogen-bonding patterns absent in solution-phase spectra .

Q. What strategies optimize synthetic yield while minimizing by-product formation?

- Answer: Optimization strategies include:

- Stoichiometric Control: Use 1.1 equivalents of acylating agents to limit over-functionalization.

- Catalysis: DMAP (5 mol%) accelerates acylation steps, reducing reaction time from 48 to 24 hours.

- By-Product Mitigation: Molecular sieves (3Å) absorb moisture, suppressing esterification side reactions.

- Monitoring: TLC (Rf = 0.3 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) tracks reaction progress .

Q. What computational methods validate the compound’s electronic properties and reactivity?

- Answer:

- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps calculated via Gaussian 16 (B3LYP/def2-TZVP) predict reactivity toward electrophiles/nucleophiles.

- Molecular Electrostatic Potential (MEP): Visualizes electron-rich regions (oxoacetic group) for hydrogen-bonding propensity.

- Reactivity Indices: Fukui functions (, ) identify sites for radical or nucleophilic attack .

Q. What in vitro assays are suitable for evaluating biological interactions of this compound?

- Answer:

- Binding Studies: Surface plasmon resonance (SPR) quantifies dissociation constants () with target proteins (e.g., kinases).

- Cytotoxicity: MTT assays in cancer cell lines (IC determination; 24–72 h incubation).

- Molecular Docking: AutoDock Vina predicts binding modes using X-ray structures (PDB ID: 2VS) of homologous enzymes.

- Metabolic Stability: Microsomal incubation (human liver microsomes) assesses half-life () via LC-MS .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. non-polar solvents be addressed?

- Answer: Apparent contradictions arise from polymorphic forms or hydration states. Methodological steps:

- Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from SC-XRD to identify polymorphs.

- Solubility Profiling: Conduct shake-flask experiments in buffered solutions (pH 1–7.4) at 25°C. Use UV-Vis spectroscopy (λ = 260 nm) for quantification.

- Thermogravimetric Analysis (TGA): Detect hydrated forms (weight loss at 100–150°C) affecting solubility .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.